molecular formula C14H16N4 B8502730 1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine

1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine

Cat. No.: B8502730
M. Wt: 240.30 g/mol
InChI Key: YPDMSKWLGJPZJK-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridazine ring fused with a pyrimidine ring, with methyl and phenyl substituents enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyridazine derivative with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include refluxing in solvents like toluene or ethanol, with catalysts such as amberlyst-15 .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while minimizing human error.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine

InChI

InChI=1S/C14H16N4/c1-10-8-12-13(11-6-4-3-5-7-11)15-9-16-14(12)18(2)17-10/h3-7,9-10,17H,8H2,1-2H3

InChI Key

YPDMSKWLGJPZJK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N=CN=C2N(N1)C)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1,3-dimethyl-5-phenyl-1,4-dihydropyridazino[3,4-d]pyrimidine (260 mg) in dry THF (15 mL), sodium borohydride (414 mg) was slowly added, followed by boric acid (670 mg) under nitrogen atmosphere at 0° C. The reaction mixture was stirred at room temperature for 2 hours and solvents were removed under reduced pressure. The resulting oil was diluted with dichloromethane (50 mL), washed with 10% NaHCO3 (10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated to give a residue which was purified by column chromatography using MeOH/CHCl3 (0.5:9.5) as eluent to afford 1,3-dimethyl-5-phenyl-1,2,3,4-tetrahydropyridazino[3,4-d]pyrimidine (95 mg) as colorless oily liquid. 1H NMR (DMSO-d6): δ 1.00-1.02 (d, 3H), 2.62-2.71 (t, 2H), 3.22 (s, 3H), 3.31-3.34 (m, 1H), 5.28-5.31 (d, 1H), 7.43-7.51 (m, 5H), 8.36 (s, 1H).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
414 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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